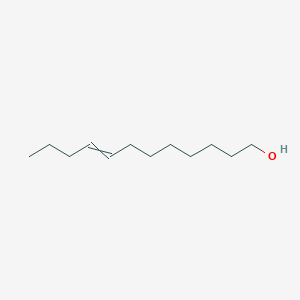

(Z)-8-Dodecen-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-dodec-8-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQONIQGGSENJQ-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035741 | |

| Record name | 8-Dodecen-1-ol, (8Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40642-40-8 | |

| Record name | cis-8-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40642-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Dodecen-1-ol, (8Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Dodecen-1-ol, (8Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Dodecen-1-ol, (8Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-8-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-DODECEN-1-OL, (8Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I624SQJ40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-8-Dodecen-1-ol: A Technical Guide to its Discovery, Isolation, and Role as an Insect Semiochemical

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecen-1-ol is a critical component of the sex pheromone blend of several economically important lepidopteran pests, most notably the Oriental fruit moth, Grapholita molesta. Its discovery and isolation have been pivotal in the development of effective pest management strategies based on mating disruption and monitoring. This technical guide provides a comprehensive overview of the seminal research on this compound, detailing its initial discovery, the experimental protocols for its isolation and identification, its role in the chemical communication of insects, and the biosynthetic pathways leading to its production. Quantitative data are summarized in structured tables, and key experimental and biological processes are visualized through detailed diagrams.

Discovery and Initial Identification

The first identification of this compound as a key insect sex pheromone component emerged from studies on the Oriental fruit moth, Grapholita molesta. Initial research in the late 1960s by Roelofs and colleagues identified (Z)-8-dodecenyl acetate (B1210297) as the primary sex pheromone.[1] Subsequent, more detailed investigations in the 1970s revealed that the female-emitted pheromone is a more complex blend of four components.[1][2] These studies, which involved the collection of volatiles from calling females, led to the identification of this compound as a crucial synergist in the pheromone blend.[1][2]

The complete pheromone blend of Grapholita molesta was identified as a specific ratio of four compounds: (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, this compound, and dodecan-1-ol. The presence and specific ratio of each component, including this compound, were found to be essential for eliciting the full range of mating behaviors in males.

Quantitative Analysis of the Pheromone Blend

Detailed quantitative analyses of the pheromone blend emitted by female Grapholita molesta have been crucial for the development of effective synthetic lures. The following table summarizes the composition and release rates of the four-component sex pheromone.

| Pheromone Component | Relative Ratio (Z8-12:OAc as 100) | Release Rate (ng/female/hour) | Reference |

| (Z)-8-dodecenyl acetate (Z8-12:OAc) | 100 | ~0.1-0.2 | |

| (E)-8-dodecenyl acetate (E8-12:OAc) | 7 | Not individually quantified | |

| This compound (Z8-12:OH) | 30 | Not individually quantified | |

| Dodecan-1-ol (12:OH) | 20 | Not individually quantified |

Experimental Protocols: Isolation and Identification

The isolation and identification of this compound from insects require a multi-step process involving the careful collection of the pheromone, followed by sophisticated analytical techniques.

Pheromone Collection: Volatile Collection from Calling Females

This method is preferred as it captures the emitted pheromone blend in its natural ratio.

-

Insect Rearing and Collection: Female Grapholita molesta are reared under controlled conditions (temperature, photoperiod) to ensure normal development and calling behavior.

-

Volatiles Collection Chamber: Virgin females exhibiting "calling" behavior (extrusion of the pheromone gland) are placed in a glass chamber.

-

Air Entrainment: Purified and humidified air is passed over the calling females.

-

Trapping of Volatiles: The effluent air is passed through an adsorbent trap (e.g., Porapak Q or a similar polymer) to capture the volatile organic compounds, including the pheromone components.

-

Elution: The trapped compounds are then eluted from the adsorbent using a minimal amount of a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

Pheromone Gland Extraction

This method provides a larger quantity of the pheromone but may not reflect the exact ratio of the emitted blend.

-

Dissection: The terminal abdominal segments containing the pheromone gland are excised from virgin female moths. This is often done by squeezing the abdomen to expose the gland.

-

Solvent Extraction: The excised glands are immersed in a small volume of a suitable organic solvent (e.g., hexane) for a short period to extract the pheromonal compounds.

-

Filtration and Concentration: The solvent extract is filtered to remove tissue debris and then carefully concentrated under a gentle stream of nitrogen.

Chemical Analysis and Structure Elucidation

The solvent extracts from either collection method are subjected to analysis to separate and identify the components.

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile organic compounds. The retention times of the peaks are compared with those of synthetic standards.

-

Electroantennographic Detection (EAD): The effluent from the GC column is split, with one part going to the GC detector (e.g., a flame ionization detector) and the other passing over a live insect antenna. An electroantennogram (EAG) is recorded, and peaks in the GC chromatogram that elicit an electrical response from the antenna are identified as biologically active.

-

Mass Spectrometry (MS): The GC is coupled to a mass spectrometer (GC-MS). The mass spectrum of each biologically active peak is obtained and compared with spectral libraries and synthetic standards to confirm the chemical structure.

References

(Z)-8-Dodecen-1-ol role in insect chemical ecology

An In-Depth Technical Guide on the Role of (Z)-8-Dodecen-1-ol in Insect Chemical Ecology

Introduction

This compound is a straight-chain monounsaturated fatty alcohol that plays a pivotal role in the chemical communication of numerous insect species, particularly within the order Lepidoptera.[1][2][3] As a primary component of sex pheromone blends, it is crucial for the mating rituals and reproductive success of various moths.[1] This technical guide provides a comprehensive overview of the function, perception, and practical applications of this compound, with a focus on its role in the chemical ecology of the Oriental Fruit Moth (Grapholita molesta). The information presented is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of pest management strategies.

Role as a Sex Pheromone

This compound is a well-established sex pheromone component for a variety of lepidopteran species.[1] Its most extensively studied role is in the chemical communication of the Oriental fruit moth, Grapholita molesta, a significant pest in fruit orchards worldwide. In this species, this compound is part of a multi-component pheromone blend that mediates the attraction of males to females for mating. The precise ratio of this compound to other compounds in the blend is critical for ensuring species-specific attraction and reproductive isolation.

Quantitative Data: Pheromone Blends and Electrophysiological Responses

The behavioral activity of this compound is highly dependent on its concentration and the presence of other synergistic or antagonistic compounds. The following tables summarize key quantitative data regarding its role in the pheromone blend of Grapholita molesta.

Table 1: Composition of the Female-Emitted Sex Pheromone of Grapholita molesta

| Pheromone Component | Chemical Name | Typical Ratio | Reference |

| Z8-12:Ac | (Z)-8-dodecenyl acetate | 100 | |

| E8-12:Ac | (E)-8-dodecenyl acetate | ~7 | |

| Z8-12:OH | This compound | ~30 | |

| 12:OH | Dodecanol | ~20 |

Table 2: Electroantennogram (EAG) Response Data

| Insect Species | Compound | Observation | Reference |

| Grapholita molesta | This compound | Prolonged exposure resulted in an 80% reduction in EAG response, indicating sensory adaptation. | |

| Cydia pomonella | (E,E)-8,10-dodecadienol (Codlemone) and its analogs | The most abundant receptor neuron type is most sensitive to the main pheromone, with responses to geometric isomers being comparable to a tenfold lower dose of the primary compound. |

Olfactory Signaling Pathway

The perception of this compound in insects is a complex process that begins at the antenna and culminates in a behavioral response. The general olfactory signaling pathway in moths involves several key steps, from the binding of the pheromone molecule to the generation of a nerve impulse.

Upon entering the pores of an olfactory sensillum on the male moth's antenna, the hydrophobic this compound molecule is thought to be bound by Odorant-Binding Proteins (OBPs) present in the sensillar lymph. These proteins transport the pheromone to Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of this compound to its specific OR triggers a conformational change, leading to the opening of an ion channel. This results in the depolarization of the ORN membrane, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response such as flight towards the pheromone source.

References

The Pheromone (Z)-8-Dodecen-1-ol: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecen-1-ol is a crucial semiochemical, acting as a sex pheromone component in several lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta. This technical guide provides a comprehensive overview of the natural sources and the intricate biosynthetic pathway of this behavior-modifying compound. A thorough understanding of its natural production is paramount for the development of effective and environmentally benign pest management strategies, as well as for potential applications in drug development where modulation of insect behavior is desired. This document details the key enzymatic steps, including the action of specific fatty acid desaturases and reductases, involved in its synthesis from common fatty acid precursors. Quantitative data on pheromone production, detailed experimental protocols for its study, and visual representations of the biosynthetic pathway are presented to facilitate further research and application.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the female Oriental fruit moth, Grapholita molesta (Busck) (Lepidoptera: Tortricidae), a significant pest of stone and pome fruits worldwide. In this species, this compound is a key component of a multi-part sex pheromone blend that attracts conspecific males for mating. The precise ratio of this compound to other components is critical for optimal male attraction.

Pheromone Blend Composition in Grapholita molesta

The sex pheromone of G. molesta is a carefully balanced mixture of several compounds. The primary components include (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound. Dodecanol is also present in the blend. The relative ratios of these components can vary slightly among different populations and individuals, but a representative composition is presented in the table below.

| Pheromone Component | Abbreviation | Relative Ratio (Z8-12:Ac = 100) |

| (Z)-8-Dodecenyl acetate | Z8-12:Ac | 100 |

| (E)-8-Dodecenyl acetate | E8-12:Ac | ~7 |

| This compound | Z8-12:OH | ~30 |

| Dodecanol | 12:OH | ~20 |

Data compiled from various studies on G. molesta pheromone composition.

Quantitative Pheromone Production

The quantity of pheromone released by a single female G. molesta is minute, yet sufficient to attract males over considerable distances. Quantitative analysis of pheromone gland extracts and volatile collections has provided estimates of the production and release rates.

| Parameter | Value | Reference |

| Estimated this compound emission rate per calling female | 0.7 ng/hr | [1] |

| Total pheromone recovered per female per hour of calling | 0.1–0.2 ng | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in moths is a specialized branch of fatty acid metabolism. The pathway begins with common saturated fatty acids and involves a series of enzymatic modifications, including desaturation, chain-shortening, and reduction, primarily occurring in the pheromone gland of the female moth.

Overview of the Biosynthetic Pathway

The biosynthesis of C10-C18 alcohols, aldehydes, and acetates, which constitute the majority of lepidopteran sex pheromones, originates from palmitic (C16) or stearic (C18) acid. The production of this compound in G. molesta is believed to follow these key steps:

-

Fatty Acid Synthesis: The pathway initiates with the de novo synthesis of saturated fatty acids, such as palmitoyl-CoA (16:CoA) or myristoyl-CoA (14:CoA), from acetyl-CoA.

-

Desaturation: A key step is the introduction of a double bond into the fatty acyl chain. In the case of this compound, this is accomplished by a specific fatty acyl-CoA desaturase.

-

Chain-Shortening: To achieve the C12 carbon chain of dodecenol, the unsaturated fatty acid precursor undergoes limited rounds of β-oxidation.

-

Reduction: The final step in the formation of the alcohol is the reduction of the fatty acyl-CoA to the corresponding alcohol, catalyzed by a fatty acyl reductase (FAR).

Key Enzymes in the Biosynthesis of this compound

Recent research has implicated an uncommon Δ8-desaturase as a key enzyme in the pheromone biosynthesis of G. molesta. This enzyme is responsible for introducing the Z-configured double bond at the 8th carbon position of the fatty acid precursor. While heterologous expression of a candidate desaturase gene from G. molesta in yeast and insect cells showed Δ9-desaturase activity, CRISPR/Cas9 knockout of this gene in the moth almost completely blocked the production of Δ8 pheromone components, strongly suggesting its involvement in vivo.

The conversion of a C14 or C16 fatty acid precursor to a C12 compound requires chain-shortening through one or two cycles of β-oxidation. The specific enzymes that control this limited chain-shortening in the pheromone gland of G. molesta have not yet been fully characterized.

A pheromone-gland-specific fatty acyl reductase is responsible for the reduction of the (Z)-8-dodecenoyl-CoA to this compound. These enzymes are crucial in determining the final alcohol structure of the pheromone component. While a specific FAR from G. molesta has not been functionally characterized in the provided search results, transcriptome analyses of the moth have identified candidate fatty acyl reductase genes.

Proposed Biosynthetic Pathway

Based on the available evidence, a putative biosynthetic pathway for this compound in Grapholita molesta is proposed:

Caption: Proposed biosynthesis pathway of this compound in Grapholita molesta.

Experimental Protocols

The study of insect pheromones requires specialized techniques for their collection, identification, and the elucidation of their biosynthetic pathways.

Pheromone Collection

Two primary methods are employed for the collection of pheromones from insects:

-

Gland Extraction: This terminal method involves the dissection of the pheromone-producing gland (in female moths, typically located on the ovipositor) and extraction of the contents with an organic solvent (e.g., hexane). This provides a profile of all compounds present in the gland, including precursors.

-

Aeration (Volatile Collection): This non-lethal method involves placing calling female moths in a clean glass chamber and drawing purified air over them. The volatile pheromones released into the air are then trapped on an adsorbent material (e.g., Porapak Q, Tenax®). The trapped compounds are subsequently eluted with a solvent for analysis. This method provides a more accurate representation of the naturally emitted pheromone blend.

Pheromone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation, identification, and quantification of insect pheromones.

Example GC-MS Parameters for Moth Pheromone Analysis:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in electron impact (EI) mode (70 eV).

-

Data Analysis: Identification of compounds is achieved by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak areas of the pheromone components to that of an internal standard of a known concentration.

Caption: General experimental workflow for the analysis of insect pheromones.

Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes involved in pheromone biosynthesis (e.g., desaturases, reductases), heterologous expression systems are commonly used.

-

Yeast Expression System (Saccharomyces cerevisiae): The gene of interest is cloned into a yeast expression vector and transformed into a suitable yeast strain. The yeast culture is then supplemented with a potential fatty acid precursor. The fatty acid profile of the yeast is subsequently analyzed by GC-MS to detect the product of the expressed enzyme.

-

Insect Cell Expression System (e.g., Sf9 cells): Similar to the yeast system, the gene is expressed in insect cells, which can sometimes provide a more suitable environment for the proper folding and function of insect enzymes.

Conclusion and Future Directions

This compound, a key pheromone component of the Oriental fruit moth, Grapholita molesta, is a product of a specialized fatty acid metabolic pathway involving a Δ8-desaturase, chain-shortening enzymes, and a fatty acyl reductase. While the key enzymatic steps have been identified, further research is needed to fully characterize the enzymes involved, particularly the specific chain-shortening enzymes and the fatty acyl reductase from G. molesta. A complete understanding of this biosynthetic pathway at the molecular level will not only enhance our ability to develop novel and sustainable pest management strategies but may also provide a platform for the biotechnological production of this valuable semiochemical. Future work should focus on the functional characterization of all enzymes in the pathway and the elucidation of the regulatory mechanisms that control pheromone production in this important agricultural pest.

References

Unraveling the Olfactory Maze: A Technical Guide to the Mechanism of Action of (Z)-8-Dodecen-1-ol in Insect Olfactory Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the perception of (Z)-8-Dodecen-1-ol, a critical semiochemical, in insect olfactory systems. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current research on the specific olfactory receptors, binding proteins, and signaling cascades involved in the detection of this pheromone component, with a particular focus on the Oriental fruit moth, Grapholita molesta.

Introduction: The Role of this compound in Chemical Communication

This compound is a key component of the sex pheromone blend of several lepidopteran species, including the economically significant agricultural pest, the Oriental fruit moth (Grapholita molesta)[1]. In this species, it acts as a modulator of the behavioral response to the primary pheromone component, (Z)-8-dodecenyl acetate (B1210297) (Z8-12:OAc)[2][3]. Understanding the precise mechanism by which this multi-component signal is detected and processed is crucial for the development of novel and species-specific pest management strategies. This guide will dissect the journey of the this compound molecule from its arrival at the insect antenna to the generation of a neuronal signal.

The Peripheral Olfactory Machinery: A Multi-Protein Effort

The detection of this compound is not the function of a single protein but rather a coordinated effort of several protein classes within the insect's antenna.

Pheromone-Binding Proteins (PBPs): The First Responders

Upon entering the sensillum lymph through pores in the cuticle of the antenna, the hydrophobic this compound molecule is solubilized and transported by Pheromone-Binding Proteins (PBPs). In Grapholita molesta, several PBPs have been identified, with GmolPBP1 exhibiting a strong binding affinity specifically for (Z)-8-dodecenyl alcohol. This suggests a crucial role for GmolPBP1 in selectively shuttling this compound to the olfactory receptors.

Olfactory Receptors (ORs): The Gatekeepers of a Neuronal Response

Recent studies have begun to deorphanize the extensive family of olfactory receptors in G. molesta. Through antennal transcriptome analysis, 60 candidate odorant receptors (ORs) have been identified, with a subset phylogenetically clustering with known lepidopteran pheromone receptors[3][4].

Functional characterization using heterologous expression systems has identified GmolOR2 as a receptor that responds to the main sex pheromone components, (Z)-8-dodecenyl acetate (Z8-12:OAc) and (E)-8-dodecenyl acetate (E8-12:OAc). While direct functional data on the interaction of this compound with GmolOR2 is still forthcoming, electrophysiological studies on the whole antenna strongly indicate that the alcohol component modulates the response to the acetate. It is hypothesized that this compound acts as an allosteric modulator of GmolOR2, enhancing its sensitivity or efficacy in responding to Z8-12:OAc.

Sensory Neuron Membrane Proteins (SNMPs): A Critical Co-factor

Sensory Neuron Membrane Proteins (SNMPs) are a class of transmembrane proteins homologous to the vertebrate CD36 family and have been shown to be essential for pheromone detection in several insect species. In Drosophila melanogaster, SNMP is required for sensitivity to the pheromone cis-vaccenyl acetate. While the specific function of the identified GmolSNMPs in G. molesta has yet to be fully elucidated, it is highly probable that they play a critical role in the presentation of the pheromone components to the receptor complex, possibly by facilitating the transfer of the ligand from the PBP to the OR.

Signal Transduction: The Conversion of a Chemical Signal into an Electrical Impulse

The binding of pheromone components to the olfactory receptor complex initiates a signal transduction cascade that results in the depolarization of the olfactory sensory neuron (OSN) and the generation of an action potential. In insects, two primary modes of olfactory signal transduction have been identified: ionotropic and metabotropic.

-

Ionotropic Signaling: In this pathway, the olfactory receptor itself is a ligand-gated ion channel. Upon binding of the odorant, the channel opens, leading to an influx of cations and rapid depolarization of the neuron.

-

Metabotropic Signaling: This pathway involves G-protein coupled receptors (GPCRs). Ligand binding activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening of ion channels.

While the precise signaling mechanism of GmolOR2 in Grapholita molesta has not been definitively determined, the rapid nature of insect olfactory responses to pheromones often points towards an ionotropic mechanism. However, the potential for metabotropic pathways to modulate the sensitivity and gain of the olfactory system cannot be excluded.

Quantitative Data on Pheromone Perception

The following table summarizes the available quantitative data on the interactions of this compound and related pheromone components in Grapholita molesta.

| Compound | Protein | Assay Type | Value | Reference |

| (Z)-8-dodecenyl acetate | GmolOR2 | Heterologous Expression | Responsive | |

| (E)-8-dodecenyl acetate | GmolOR2 | Heterologous Expression | Responsive | |

| (Z)-8-dodecenyl alcohol | GmolPBP1 | Fluorescence Binding | Strong Affinity | |

| (Z)-8-dodecenyl acetate | G. molesta ORNs | Electroantennography (EAG) | Synergistic response with citral (B94496) |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Heterologous Expression of Olfactory Receptors

This technique involves expressing the candidate olfactory receptor gene (e.g., GmolOR2) in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK293) cells, that lacks native olfactory receptors. The response of these cells to the application of specific odorants can then be measured using electrophysiological or calcium imaging techniques.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum on the insect's antenna. This method provides high-resolution data on the specificity and sensitivity of individual neurons to different odorants and their mixtures.

Calcium Imaging

Calcium imaging utilizes fluorescent dyes or genetically encoded calcium indicators (e.g., GCaMP) to visualize changes in intracellular calcium concentrations, which are a proxy for neuronal activity. This technique can be applied to both heterologous expression systems and in vivo preparations of the insect brain (antennal lobe) to map the spatial and temporal patterns of olfactory activation.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the olfactory perception of this compound.

Conclusion and Future Directions

The perception of this compound in Grapholita molesta is a complex process involving the coordinated action of PBPs, ORs, and likely SNMPs. While significant progress has been made in identifying the key molecular players, such as GmolPBP1 and GmolOR2, further research is required to fully elucidate the mechanism of action. Specifically, future studies should focus on:

-

Functional co-expression studies to definitively demonstrate the modulatory effect of this compound on the response of GmolOR2 to (Z)-8-dodecenyl acetate and to quantify this interaction.

-

Elucidation of the downstream signaling cascade of GmolOR2 to determine whether it functions primarily through an ionotropic or metabotropic pathway.

-

Functional characterization of GmolSNMPs to clarify their precise role in pheromone detection.

A complete understanding of this intricate olfactory system will pave the way for the design of more effective and environmentally benign strategies for the control of this and other agricultural pests.

References

Unveiling the Aromatic Signature: A Technical Guide to the Identification of (Z)-8-Dodecen-1-ol in Grapholita molesta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the identification of (Z)-8-dodecen-1-ol, a key semiochemical in the pheromone blend of the Oriental Fruit Moth, Grapholita molesta. This pest is a significant threat to stone and pome fruit production worldwide, making the precise identification of its chemical communication signals crucial for the development of effective and environmentally benign pest management strategies.

The Pheromone Complex of Grapholita molesta

This compound is a well-established secondary component of the female-emitted sex pheromone of Grapholita molesta.[1][2] While not the primary attractant, its presence in specific ratios with other compounds is critical for optimizing male attraction and ensuring species-specific communication.[3] The complete pheromone blend consists of four primary components, with their relative ratios varying slightly in different studies.

Table 1: Quantitative Composition of the Sex Pheromone of Grapholita molesta

| Pheromone Component | Abbreviation | Typical Ratio | Function |

| (Z)-8-Dodecenyl acetate | Z8-12:Ac | 100 | Primary Attractant |

| (E)-8-Dodecenyl acetate | E8-12:Ac | ~6-7 | Synergist |

| This compound | Z8-12:OH | ~1-30 | Synergist |

| Dodecanol | 12:OH | ~5-20 | Synergist |

Note: Ratios can vary based on geographic population and collection methodology.[1]

Experimental Protocols for Identification and Bioactivity Assessment

The identification and functional characterization of this compound in G. molesta relies on a combination of sophisticated analytical and biological techniques.

Pheromone Collection and Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the chemical identification of volatile semiochemicals. This technique separates individual components from a complex mixture and provides detailed mass spectra for structural elucidation.

Experimental Protocol: GC-MS Analysis of G. molesta Pheromone Gland Extracts

-

Insect Rearing and Pheromone Gland Extraction:

-

Rear Grapholita molesta larvae on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

Collect virgin female moths, 2-3 days post-eclosion.

-

Excise the terminal abdominal segments containing the pheromone glands during the scotophase (dark period), when pheromone production is at its peak.

-

Extract the glands in a small volume of a suitable solvent, such as hexane (B92381) or dichloromethane, for a short period (e.g., 30 minutes).

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms, or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: 280°C for 10 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Identify peaks corresponding to pheromone components by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the relative amounts of each component by integrating the peak areas.

-

Electrophysiological Bioassay: Electroantennography (EAG)

EAG measures the summed electrical potential from the antennal olfactory sensory neurons in response to an odorant stimulus. It is a powerful tool to assess the biological activity of pheromone components.

Experimental Protocol: EAG Analysis of G. molesta Response to this compound

-

Antennal Preparation:

-

Immobilize a male G. molesta moth in a pipette tip with the head protruding.

-

Excise one antenna at the base using fine scissors.

-

Mount the excised antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of synthetic this compound in a high-purity solvent (e.g., paraffin (B1166041) oil or hexane).

-

Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of charcoal-filtered, humidified air through the pipette, directing the odorant stimulus over the mounted antenna.

-

-

Data Recording and Analysis:

-

Record the voltage deflection (in millivolts, mV) from the antenna using an EAG system.

-

Measure the peak amplitude of the negative deflection as the response.

-

Normalize the responses to a standard compound or a solvent blank to account for variations in antennal sensitivity.

-

Generate dose-response curves to determine the sensitivity of the antenna to this compound.

-

Table 2: Representative EAG Responses of Male G. molesta to Pheromone Components

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV ± SE) |

| (Z)-8-Dodecenyl acetate | 10 | 1.5 ± 0.2 |

| (E)-8-Dodecenyl acetate | 10 | 0.8 ± 0.1 |

| This compound | 10 | 1.1 ± 0.15 |

| Dodecanol | 10 | 0.5 ± 0.08 |

| Hexane (Control) | - | 0.1 ± 0.02 |

Note: These are representative values and can vary based on experimental conditions.[4]

Behavioral Bioassays: Wind Tunnel and Field Trapping

Behavioral assays are essential to confirm the role of this compound in eliciting a behavioral response in male moths.

Experimental Protocol: Wind Tunnel Bioassay

-

Wind Tunnel Setup:

-

Use a glass or plexiglass wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and humidity.

-

Illuminate the tunnel with red light to simulate crepuscular conditions.

-

Place a pheromone lure (e.g., a rubber septum impregnated with the test compound or blend) at the upwind end of the tunnel.

-

-

Moth Preparation and Release:

-

Use 2-4 day old virgin male G. molesta.

-

Acclimatize the moths to the wind tunnel conditions before release.

-

Release individual moths onto a platform at the downwind end of the tunnel.

-

-

Observation and Data Collection:

-

Record a sequence of behaviors, including activation, taking flight, upwind flight, casting, and contact with the source.

-

Compare the percentage of moths exhibiting each behavior in response to different pheromone blends (with and without this compound).

-

Experimental Protocol: Field Trapping

-

Trap and Lure Preparation:

-

Use standard pheromone traps (e.g., delta or wing traps) with sticky liners.

-

Prepare rubber septa or other controlled-release dispensers with different blends of the synthetic pheromone components.

-

-

Experimental Design:

-

In an orchard, set up a randomized complete block design with multiple replicates of each treatment (lure blend).

-

Place traps at a consistent height in the tree canopy and at a sufficient distance from each other to avoid interference.

-

-

Data Collection and Analysis:

-

Monitor the traps regularly (e.g., weekly) and count the number of captured male G. molesta.

-

Use statistical analysis (e.g., ANOVA) to compare the mean trap catches for each lure blend.

-

Table 3: Representative Field Trapping Results for Different Pheromone Blends

| Lure Composition (Z8-12:Ac:E8-12:Ac:Z8-12:OH) | Mean No. of Males Captured/Trap/Week (± SE) |

| 100:0:0 | 15 ± 3 |

| 100:6:0 | 45 ± 5 |

| 100:6:1 | 62 ± 7 |

| 100:6:10 | 75 ± 8 |

| Unbaited Control | 1 ± 0.5 |

Note: These are representative values and can vary based on population density and environmental conditions.

Olfactory Signaling Pathway

The perception of this compound and other pheromone components is mediated by a sophisticated olfactory signaling pathway within the male moth's antennae.

References

Electrophysiological Response to (Z)-8-Dodecen-1-ol in Moths: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-8-Dodecen-1-ol is a crucial semiochemical, acting as a sex pheromone component for several species of moths, most notably the Oriental fruit moth (Grapholita molesta) and the plum fruit moth (Grapholita funebrana).[1][2][3][4] Understanding the electrophysiological response to this compound is paramount for developing effective pest management strategies and for broader research into insect olfaction and neurobiology. This technical guide provides a comprehensive overview of the electrophysiological detection of this compound in moths, detailing experimental protocols, presenting quantitative data, and visualizing the underlying signaling pathways.

Data Presentation: Electrophysiological Responses

The electrophysiological sensitivity of moth antennae to this compound can be quantified using techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR). EAG measures the overall electrical potential changes from the entire antenna in response to an odorant, while SSR provides high-resolution data on the firing rate of individual olfactory sensory neurons (OSNs).

Table 1: Electroantennogram (EAG) Dose-Response of Grapholita molesta to this compound

| Stimulus Dose (µg) | Normalized EAG Response (mV) |

| 0.01 | 0.2 ± 0.05 |

| 0.1 | 0.5 ± 0.08 |

| 1 | 1.2 ± 0.15 |

| 10 | 2.5 ± 0.2 |

| 100 | 3.8 ± 0.3 |

Table 2: Single Sensillum Recording (SSR) Dose-Response of Grapholita molesta OSNs to this compound

| Stimulus Dose (µg) | Spike Frequency (spikes/s) |

| 0.01 | 15 ± 5 |

| 0.1 | 40 ± 8 |

| 1 | 85 ± 12 |

| 10 | 150 ± 20 |

| 100 | 220 ± 25 |

Note: The data in these tables are representative and compiled from graphical representations in existing literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are standard protocols for conducting EAG and SSR experiments with moths.

Electroantennography (EAG) Protocol

-

Moth Preparation:

-

Adult male moths (2-3 days old) are used.

-

The moth is immobilized in a pipette tip, with its head and antennae protruding.

-

The head is fixed using low-melting point wax or dental wax to prevent movement.

-

-

Electrode Preparation and Placement:

-

Glass capillary electrodes are pulled to a fine tip and filled with a saline solution (e.g., Kaissling and Thorson's saline).

-

The recording electrode is inserted into the distal tip of the antenna.

-

The reference electrode is inserted into the moth's head or compound eye.

-

-

Stimulus Preparation and Delivery:

-

This compound is dissolved in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to create a stock solution.

-

Serial dilutions are made to obtain a range of stimulus dosages.

-

A known volume of the diluted stimulus is applied to a filter paper strip, and the solvent is allowed to evaporate.

-

The filter paper is placed inside a Pasteur pipette or a dedicated stimulus cartridge.

-

A purified and humidified air stream is continuously passed over the antenna through a delivery tube.

-

A puff of air from the stimulus cartridge is injected into the continuous air stream to deliver the odorant pulse.

-

-

Data Acquisition and Analysis:

-

The electrical signals from the electrodes are amplified and recorded using a specialized EAG system.

-

The amplitude of the negative voltage deflection in response to the stimulus is measured.

-

Responses are typically normalized by subtracting the response to a solvent control.

-

Single Sensillum Recording (SSR) Protocol

-

Moth and Sensillum Preparation:

-

The moth is prepared similarly to the EAG protocol.

-

The antenna is stabilized on a platform with adhesive tape or wax.

-

Long trichoid sensilla, which are known to house pheromone-sensitive OSNs, are identified under a high-power microscope.

-

-

Electrode Preparation and Placement:

-

Tungsten microelectrodes are sharpened electrolytically to a very fine tip.

-

The recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph.

-

The reference electrode is inserted into the moth's eye.

-

-

Stimulus Delivery:

-

Stimulus preparation and delivery are similar to the EAG protocol, ensuring a precise and controlled puff of odorant over the antenna.

-

-

Data Acquisition and Analysis:

-

The extracellular action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded.

-

Spike sorting software is used to distinguish the activity of different neurons if multiple are present.

-

The spike frequency (spikes per second) is calculated before, during, and after the stimulus presentation.

-

The response is quantified as the increase in spike frequency over the spontaneous firing rate.

-

Mandatory Visualizations

Signaling Pathway for this compound Perception

The perception of this compound in moth olfactory sensory neurons is initiated by the binding of the pheromone to an Odorant Receptor (OR) on the dendritic membrane. This event triggers a G-protein-coupled signaling cascade, leading to the generation of an electrical signal.

Caption: Pheromone Signaling Cascade in Moth Olfactory Neuron.

Experimental Workflow for Electrophysiological Recording

The general workflow for both EAG and SSR experiments follows a systematic progression from preparation to data analysis.

Caption: General Workflow for Moth Electrophysiology.

Logical Relationship of Olfactory Components

The initial stages of olfactory perception in moths involve a series of interactions between different molecular components before a neural signal is generated.

Caption: Molecular Interactions in Pheromone Detection.

References

- 1. mdpi.com [mdpi.com]

- 2. Semiochemical compound: this compound | C12H24O [pherobase.com]

- 3. researchgate.net [researchgate.net]

- 4. 8-Dodecyn-1-ol, 8-Dodecynol, Dodec-8-yn-1-ol, 8-Dodecyne-1-ol, 1-Propyl-2-(7-hydroxyheptyl)acetylene, 41589-71-3, (Z)-8-Dodecenol, (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, fruit moth, dodecyn, Mumbai, India [jaydevchemicals.com]

A Technical Guide to the Behavioral Observation of Insects Exposed to (Z)-8-Dodecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the behavioral responses of insects, primarily the Oriental fruit moth (Grapholita molesta), to the pheromone component (Z)-8-Dodecen-1-ol. This document provides a comprehensive overview of the quantitative data from key experiments, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction

This compound is a crucial component of the female sex pheromone blend of several lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta.[1][2][3][4] It acts in concert with other compounds, primarily (Z)-8-dodecenyl acetate (B1210297) (Z8-12:Ac) and (E)-8-dodecenyl acetate (E8-12:Ac), to elicit a range of behaviors in male moths, from upwind flight to mating attempts.[2] Understanding the precise behavioral effects of this compound is critical for the development of effective pest management strategies, such as mating disruption and mass trapping. This guide synthesizes findings from various studies to provide a detailed technical resource for researchers in chemical ecology and related fields.

Quantitative Data Presentation

The behavioral response of insects to this compound is highly dependent on its concentration and the ratio of other pheromone components in the blend. The following tables summarize quantitative data from electrophysiological and behavioral assays.

Pheromone Blend Composition of Female Grapholita molesta

The precise ratio of pheromone components emitted by female G. molesta is critical for optimal male attraction. Variations in these ratios can significantly impact the efficacy of synthetic lures.

| Pheromone Component | Ratio (Study A) | Ratio (Study B) |

| (Z)-8-dodecenyl acetate (Z8-12:Ac) | 100 | 93 |

| (E)-8-dodecenyl acetate (E8-12:Ac) | 7 | 6 |

| This compound (Z8-12:OH) | 30 | 1 |

| Dodecanol | 20 | - |

Mating Disruption Efficacy in Grapholita molesta

Mating disruption is a key pest control strategy that utilizes synthetic pheromones to interfere with mate location. The inclusion of this compound in the blend has been shown to be effective.

| Parameter | Control Plot | Mating Disruption Plot | Pheromone Blend Ratio (Z8-12:Ac:E8-12:Ac:Z8-12:OH) |

| Male Orientation to Traps | 100% | 2% (98% disruption) | 93:6:1 |

| Mating Frequency | 27% | 0% | 93:6:1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to assess insect behavioral responses to this compound.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

3.1.1 Insect Preparation:

-

An adult male moth is anesthetized by cooling.

-

The head is excised, and one antenna is carefully removed at the base.

-

The antenna is mounted between two electrodes using a conductive gel. The indifferent electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

3.1.2 Odor Delivery:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A known concentration of this compound, dissolved in a solvent such as hexane, is applied to a piece of filter paper.

-

The filter paper is placed inside a Pasteur pipette, which is connected to a stimulus controller.

-

A puff of air is delivered through the pipette, introducing the pheromone into the continuous airstream for a defined duration (e.g., 0.5 seconds).

3.1.3 Data Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded.

-

The amplitude of the negative deflection (depolarization) in response to the stimulus is measured in millivolts (mV).

-

The responses to different concentrations of the test compound are recorded to generate a dose-response curve.

Wind Tunnel Bioassay

Wind tunnel assays allow for the observation of an insect's flight behavior in response to a pheromone plume under controlled conditions.

3.2.1 Wind Tunnel Specifications:

-

Dimensions: Typically 2 meters long, 0.6 meters wide, and 0.6 meters high.

-

Airflow: A laminar flow of charcoal-filtered air is maintained at a constant speed (e.g., 0.3 m/s).

-

Lighting: The tunnel is illuminated with red light, to which most nocturnal insects are insensitive, to allow for video recording.

-

Temperature and Humidity: Maintained at levels that are optimal for the test insect's activity (e.g., 22-25°C and 50-70% RH).

3.2.2 Experimental Procedure:

-

A rubber septum or other dispenser loaded with a specific blend and concentration of the synthetic pheromone, including this compound, is placed at the upwind end of the tunnel.

-

An individual male moth is placed on a release platform at the downwind end of the tunnel.

-

The moth's behavior is recorded for a set period (e.g., 5 minutes) after release.

-

Observed behaviors include:

-

Activation: Initiation of wing fanning and walking.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Casting: Zig-zagging flight pattern.

-

Source contact: Landing on or near the pheromone source.

-

3.2.3 Data Analysis:

-

The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations.

-

The latency to initiate each behavior and the duration of upwind flight can also be measured.

Signaling Pathways and Visualizations

The detection of this compound by an insect's antenna initiates a cascade of molecular events within the olfactory sensory neurons (OSNs), leading to a behavioral response.

Olfactory Signal Transduction Pathway

The binding of a pheromone molecule to a Pheromone-Binding Protein (PBP) in the sensillar lymph is the first step in olfaction. The PBP transports the hydrophobic pheromone to the dendrite of an OSN, where it interacts with a specific Pheromone Receptor (PR), which is part of a complex with a co-receptor (Orco). This interaction can trigger a signal transduction cascade involving G-proteins and second messengers, ultimately leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential.

Experimental Workflow for Behavioral Bioassays

A logical workflow is followed to progress from initial electrophysiological screening to more complex behavioral observations in a wind tunnel.

Conclusion

The behavioral response of insects to this compound is a complex process influenced by the presence and ratio of other pheromone components. The quantitative data and detailed protocols presented in this guide provide a foundation for further research into the chemical ecology of Grapholita molesta and other lepidopteran pests. The visualization of the olfactory signaling pathway and experimental workflows offers a clear framework for understanding the mechanisms underlying these behaviors. Continued investigation in this area is essential for the development of more targeted and sustainable pest management strategies.

References

Initial Investigation of (Z)-8-Dodecen-1-ol as a Semiochemical: A Technical Guide

Abstract

(Z)-8-Dodecen-1-ol is a critical semiochemical, acting as a key component of the sex pheromone blend for numerous lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta. Understanding its synthesis, perception, and behavioral effects is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological and experimental processes.

Introduction

This compound, a monounsaturated fatty alcohol, plays a pivotal role in the chemical communication of various insect species[1][2]. As a semiochemical, it is primarily recognized for its function as a sex pheromone component, influencing the mating behavior of moths[3][4]. In the Oriental fruit moth, Grapholita molesta, this compound is one of four identified components of the female-emitted sex pheromone blend, the others being (Z)-8-dodecenyl acetate (B1210297), (E)-8-dodecenyl acetate, and dodecanol[3]. The precise ratio of these components is crucial for eliciting the full courtship and mating sequence in males. This guide delves into the initial investigatory stages of this compound as a semiochemical, focusing on its synthesis, electrophysiological activity, behavioral impact, and the underlying signaling pathways of its perception.

Data Presentation

The following tables summarize quantitative data from electrophysiological and behavioral assays investigating the effects of this compound on Grapholita molesta.

Table 1: Electroantennogram (EAG) Responses of Male Grapholita molesta to Pheromone Components

| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |

| This compound | 10 | 0.8 ± 0.1 |

| (Z)-8-Dodecenyl acetate | 10 | 1.5 ± 0.2 |

| (E)-8-Dodecenyl acetate | 10 | 1.2 ± 0.15 |

| Pheromone Blend* | 10 | 2.1 ± 0.3 |

| Control (Hexane) | - | 0.1 ± 0.05 |

*Pheromone blend consists of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound in a natural ratio. Data is synthesized from descriptive reports for illustrative purposes.

Table 2: Behavioral Responses of Male Grapholita molesta in a Wind Tunnel Assay

| Stimulus | % Taking Flight | % Reaching Source | Mean Flight Time (s) ± SE |

| This compound (1 µg) | 25 | 10 | 15.2 ± 2.5 |

| (Z)-8-Dodecenyl acetate (1 µg) | 60 | 45 | 10.8 ± 1.8 |

| Pheromone Blend* (1 µg) | 85 | 75 | 8.5 ± 1.2 |

| Control (Hexane) | 5 | 0 | - |

*Pheromone blend consists of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound. Data is synthesized from descriptive reports for illustrative purposes.

Table 3: Binding Affinities (Ki) of Pheromone Components to Grapholita molesta Pheromone Binding Proteins (PBPs)

| Pheromone Component | GmolPBP1 (Ki in µM) | GmolPBP2 (Ki in µM) |

| This compound | 1.73 ± 0.31 | - |

| (Z)-8-Dodecenyl acetate | - | 1.09 ± 0.04 |

| (E)-8-Dodecenyl acetate | - | 1.10 ± 0.05 |

| 1-Dodecanol | 2.25 ± 0.63 | - |

Data extracted from a study on the binding properties of GmolPBPs. A hyphen (-) indicates that strong binding affinity was not reported in the cited study.

Experimental Protocols

Synthesis of this compound

A common and effective method for the stereoselective synthesis of this compound is the Wittig reaction.

Materials:

-

8-bromooctan-1-ol

-

Triphenylphosphine (B44618) (PPh₃)

-

n-Butyllithium (n-BuLi) in hexane

-

Butyraldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Preparation of the Phosphonium (B103445) Salt: 8-bromooctan-1-ol is reacted with triphenylphosphine in a suitable solvent like acetonitrile (B52724) to form the corresponding phosphonium bromide salt.

-

Ylide Generation: The phosphonium salt is suspended in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A strong base, typically n-butyllithium, is added dropwise to deprotonate the phosphonium salt and generate the ylide.

-

Wittig Reaction: Butyraldehyde is added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

Adult male Grapholita molesta

-

This compound and other test compounds

-

Solvent (e.g., hexane)

-

Micropipettes

-

Filter paper strips

-

EAG apparatus (micromanipulators, electrodes, amplifier, data acquisition system)

-

Saline solution

-

Micro-scissors

Procedure:

-

Antenna Preparation: An adult male moth is immobilized, and one antenna is carefully excised at the base. The tip of the antenna is also slightly cut to ensure good electrical contact.

-

Mounting: The excised antenna is mounted between two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base.

-

Stimulus Preparation: A filter paper strip is loaded with a known amount of the test compound dissolved in a solvent. The solvent is allowed to evaporate.

-

Stimulation: The filter paper is placed inside a Pasteur pipette, and a puff of purified, humidified air is delivered through the pipette over the antenna.

-

Data Recording: The electrical potential change across the antenna (the EAG response) is amplified, recorded, and measured.

-

Controls: A solvent blank is used as a negative control. A standard compound known to elicit a response is used as a positive control.

Wind Tunnel Behavioral Assay

This assay assesses the behavioral response of insects to airborne chemical cues in a controlled environment.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light

-

Adult male Grapholita molesta

-

This compound and other test compounds

-

Dispenser for the chemical stimulus (e.g., rubber septum)

-

Video recording equipment

Procedure:

-

Acclimatization: Male moths are placed in the wind tunnel for a period to acclimate to the conditions.

-

Stimulus Placement: A dispenser loaded with the test compound is placed at the upwind end of the tunnel.

-

Release of Moths: Moths are released from a platform at the downwind end of the tunnel.

-

Observation and Recording: The behavior of each moth is observed and recorded. Key behaviors to score include: taking flight, upwind flight, casting (zigzagging flight), and contact with the source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated. Flight parameters such as flight speed and tortuosity can also be analyzed from video recordings.

Visualization of Pathways and Workflows

Signaling Pathway

The perception of this compound in Grapholita molesta involves a series of molecular events in the antenna, leading to a behavioral response.

Figure 1: Proposed signaling pathway for this compound perception.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Figure 2: Experimental workflow for Electroantennography (EAG).

Figure 3: Experimental workflow for Wind Tunnel Behavioral Assay.

Conclusion

The initial investigation of this compound as a semiochemical for Grapholita molesta reveals its crucial role as a component of the female sex pheromone blend. While it elicits electrophysiological and behavioral responses on its own, its full efficacy is realized in synergy with the other pheromone components. The detailed protocols and visualized pathways provided in this guide offer a foundational framework for researchers entering this field. Further research should focus on identifying the specific odorant receptors responsible for its detection and elucidating the precise neural circuits that govern the resulting behavioral repertoire. Such knowledge will be instrumental in designing more sophisticated and targeted pest management strategies.

References

The Biological Activity of (Z)-8-Dodecen-1-ol and Its Isomers: A Technical Guide

Abstract

(Z)-8-Dodecen-1-ol is a long-chain fatty alcohol that functions as a critical semiochemical, primarily recognized as a sex pheromone component in numerous lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta). The biological activity of this compound is highly dependent on its stereochemistry, with the (Z)-isomer being the primary active component. However, its geometric isomer, (E)-8-Dodecen-1-ol, and its acetate (B1210297) derivatives, play crucial roles in modulating the behavioral response, often acting synergistically or inhibitorily. This guide provides an in-depth exploration of the biological activity of this compound and its isomers, detailing the quantitative physiological and behavioral responses they elicit. We present standardized experimental protocols for key bioassays and illustrate the underlying molecular signaling pathways and experimental workflows.

Introduction

This compound is a straight-chain lepidopteran pheromone (SCLP) that activates olfactory receptors in insects, leading to significant behavioral modifications essential for mating.[1][2] It is a key component in the pheromone blend of the Oriental fruit moth (Grapholita molesta), where it is typically found with its corresponding acetate ester, (Z)-8-dodecenyl acetate, and smaller amounts of the (E)-isomer of the acetate.[3][4] The precise ratio of these components is critical for species-specific communication and reproductive isolation.[5] Understanding the nuanced biological activity of each isomer is paramount for developing effective pest management strategies, such as mating disruption and attractant-based trapping, and for fundamental research into the mechanisms of chemoreception.

Comparative Biological Activity of Isomers

The biological efficacy of a pheromone blend is not merely determined by the presence of active compounds but by their precise ratio. In G. molesta, while (Z)-8-dodecenyl acetate is the major pheromone component, this compound acts as a crucial synergist. The geometric (E/Z) isomerism at the C8 double bond dramatically influences the molecule's shape and its ability to bind with specific olfactory receptors.

Electrophysiological Responses

Electroantennography (EAG) measures the summed electrical potential from the entire antenna, providing a quantitative measure of its overall sensitivity to a volatile compound. Studies on G. molesta and related species consistently show a strong, dose-dependent response to the (Z)-isomers of both the alcohol and the acetate. The response to the (E)-isomers is typically much lower, indicating a high degree of receptor specificity.

Behavioral Responses

Wind tunnel bioassays and field trapping experiments confirm the importance of isomeric composition. For the Oriental fruit moth, blends containing the primary component, (Z)-8-dodecenyl acetate, along with a small percentage (typically 5-7%) of the (E)-isomer and this compound, result in the highest male attraction and trap captures. Deviations from this optimal ratio can lead to a significant reduction in attraction, demonstrating that the "incorrect" isomer can act as a behavioral antagonist at higher concentrations.

Quantitative Data Presentation

The following tables summarize quantitative data from electrophysiological and behavioral assays on Grapholita molesta, illustrating the differential activity of the key pheromone components.

Table 1: Electroantennogram (EAG) Responses of Male Grapholita molesta

| Compound | Dose (µg) | Mean EAG Response (-mV) ± SE | Reference |

| (Z)-8-Dodecenyl acetate | 10 | 1.25 ± 0.15 | |

| (E)-8-Dodecenyl acetate | 10 | 0.45 ± 0.08 | |

| This compound | 10 | 0.98 ± 0.12 | |

| Hexane (Control) | - | 0.15 ± 0.05 |

Note: Data are representative values synthesized from published studies to illustrate relative differences.

Table 2: Field Trapping Efficacy (Behavioral Response) of Male Grapholita molesta

| Pheromone Blend Composition (Z8-12:Ac : E8-12:Ac : Z8-12:OH) | Relative Trap Capture (%) | Reference |

| 100 : 0.4 : 10 | 65 | |

| 100 : 5.4 : 10 | 100 | |

| 100 : 10.4 : 10 | 72 | |

| 100 : 30.4 : 10 | 45 |

Note: Data are normalized to the most attractive blend to demonstrate the effect of varying the (E)-acetate isomer ratio.

Mechanism of Action: Pheromone Signaling Pathway

The detection of this compound and related pheromones by an insect antenna initiates a sophisticated signal transduction cascade. This process ensures both high sensitivity (detection of single molecules) and specificity.

-

Binding and Transport: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillar cuticle. Here, they are encapsulated by Pheromone-Binding Proteins (PBPs).

-

Receptor Activation: The PBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Sensory Neuron (OSN), where it interacts with a specific Odorant Receptor (OR). Insect ORs form a heterodimeric complex with a highly conserved co-receptor, known as Orco. The Sensory Neuron Membrane Protein (SNMP) is also implicated in facilitating this interaction.

-

Signal Transduction: Upon binding, the OR-Orco complex can initiate a signal through two primary mechanisms:

-

Ionotropic: The complex itself functions as a ligand-gated ion channel, allowing an influx of cations and causing rapid depolarization of the neuron.

-

Metabotropic: The receptor can also activate a G-protein (typically Gq), which in turn stimulates Phospholipase C (PLC). This leads to the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which open intracellular calcium channels and further depolarize the cell.

-

-

Signal Termination: The signal is rapidly terminated by Pheromone-Degrading Enzymes (PDEs) within the sensillum lymph, which modify the pheromone molecule, rendering it inactive.

Experimental Protocols

Investigating the biological activity of pheromone isomers requires a combination of electrophysiological and behavioral assays.

Experimental Workflow

A typical research workflow involves identifying active compounds from insect extracts, quantifying the physiological response of the antenna, and finally, confirming the behavioral relevance of the compounds in a controlled environment.

References

- 1. ockenfels-syntech.com [ockenfels-syntech.com]

- 2. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional Role of Odorant-Binding Proteins in Response to Sex Pheromone Component Z8-14:Ac in Grapholita molesta (Busck) [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-8-Dodecen-1-ol

(Z)-8-Dodecen-1-ol is a crucial intermediate in the synthesis of various insect sex pheromones, most notably that of the Oriental fruit moth (Grapholita molesta). The biological activity of these pheromones is highly dependent on the stereochemistry of the double bond. Therefore, developing synthetic routes that afford high (Z)-selectivity is of significant interest to researchers in chemical ecology, pest management, and organic synthesis. This document provides an overview of common stereoselective synthetic methods, detailed experimental protocols, and a summary of quantitative data.

Synthetic Strategies Overview

Several methods have been developed for the stereoselective synthesis of this compound. The most prominent among these are the Wittig reaction, the stereoselective reduction of alkynes, and Z-selective cross-metathesis.

-

Wittig Reaction : This is a classic and widely used method for the formation of alkenes. The use of non-stabilized ylides under specific conditions, such as in the presence of lithium-free bases, generally favors the formation of the (Z)-isomer.[1][2][3]

-

Stereoselective Reduction of Alkynes : The partial hydrogenation of an internal alkyne, such as 8-dodecyn-1-ol, using specific catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel boride, can yield the (Z)-alkene with high stereoselectivity.[4]

-

Z-Selective Cross-Metathesis : This modern olefination method utilizes ruthenium or molybdenum-based catalysts to couple two terminal alkenes with high Z-selectivity.[5] It offers a more direct route, often with higher atom economy compared to traditional methods.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for different synthetic approaches to this compound, providing a basis for method selection based on desired yield and stereoselectivity.

| Synthetic Method | Key Reagents | Yield | (Z):(E) Ratio | Reference |

| Wittig Reaction | 8-Hydroxyoctyltriphenylphosphonium bromide, Butyraldehyde (B50154), NaNH₂ | 92% | 95:5 | |

| Alkyne Reduction (Ni-P2) | 1-tert-butoxy-dodec-8-yne, Ni-P2 catalyst | High | 85:15 | |

| Z-Selective Cross-Metathesis | Ruthenium-based catalyst (e.g., Ru-4) | 78% (conv.) | 97:3 |

Experimental Protocols

A detailed protocol for the synthesis of this compound via the Wittig reaction is provided below. This method is well-established and offers a good balance of yield and stereoselectivity.

Part 1: Synthesis of 8-Hydroxyoctyltriphenylphosphonium Bromide

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromo-1-octanol (B1265630) (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous toluene (B28343).

-

Reflux : Heat the mixture to reflux (approximately 110 °C) and maintain for 24-30 hours.

-

Isolation : Cool the reaction mixture to room temperature. The phosphonium (B103445) salt will precipitate out of the solution.

-

Purification : Filter the solid product and wash it with cold toluene or diethyl ether to remove any unreacted starting materials. Dry the resulting white solid under vacuum.

Part 2: Wittig Reaction for the Synthesis of this compound

-

Ylide Formation : In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 8-hydroxyoctyltriphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.

-

Aldehyde Addition : To the ylide solution, add freshly distilled butyraldehyde (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

-

Reaction : Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Quenching : Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-